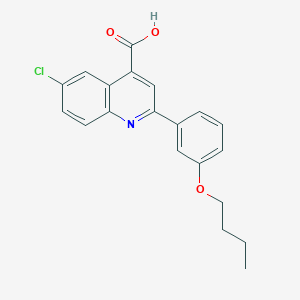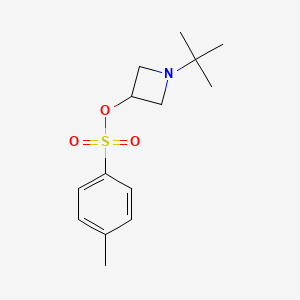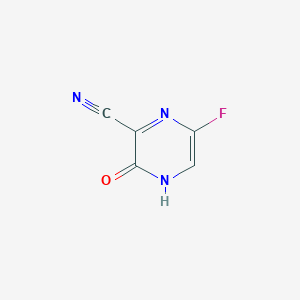
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . The InChI code is 1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14 (12-15)19-13-17 (20 (22)23)16-9-4-5-10-18 (16)21-19/h4-10,12-13H,2-3,11H2,1H3, (H,22,23) .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . More specific physical and chemical properties are not available in the current databases.Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) and Its Pharmacological Review
Chlorogenic Acid (CGA) is a phenolic compound with a variety of biological and pharmacological effects. It is abundant in green coffee extracts and tea, playing roles in antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and anti-obesity among others. The review by Naveed et al. (2018) suggests CGA's potential in regulating lipid and glucose metabolism, offering therapeutic benefits for disorders such as cardiovascular disease, diabetes, and obesity. The study encourages further research to optimize its biological and pharmacological effects, indicating its potential use as a natural food additive (Naveed et al., 2018).
Antioxidant Capacity Assays and Reaction Pathways
Ilyasov et al. (2020) review the ABTS/potassium persulfate decolorization assay, highlighting its use in measuring antioxidant capacity. The review discusses the two principal reaction pathways involved, the formation of coupling adducts with ABTS•+, and oxidation without coupling. This insight is valuable for understanding the antioxidant mechanisms of various compounds, including those similar in structure to the compound of interest (Ilyasov et al., 2020).
Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) discuss the use of redox mediators in enhancing the degradation of recalcitrant compounds in wastewater through enzymatic approaches. This research application is significant for environmental remediation and highlights the potential of using compounds with redox-active functionalities in treating industrial effluents containing aromatic compounds (Husain & Husain, 2007).
BODIPY-Based Organic Semiconductors for OLEDs
Squeo and Pasini (2020) review the application of BODIPY-based materials in organic light-emitting diodes (OLEDs), highlighting the structural design and synthesis for potential use as 'metal-free' infrared emitters. This showcases the application of organic compounds in developing new technologies for optoelectronics, suggesting a potential area of interest for compounds with similar structural features (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHARPPMEZZSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)





![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)